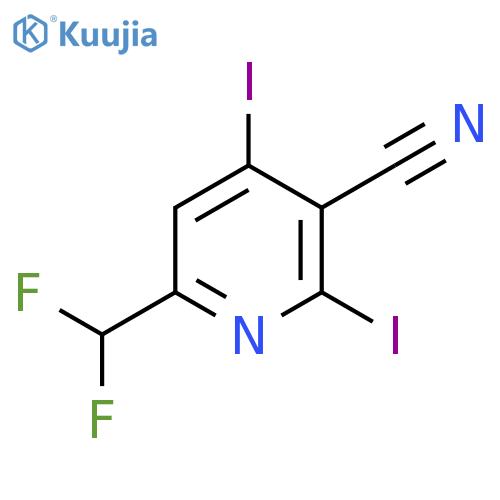

Cas no 1805330-01-1 (3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine)

1805330-01-1 structure

商品名:3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine

CAS番号:1805330-01-1

MF:C7H2F2I2N2

メガワット:405.909932613373

CID:4851506

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine

-

- インチ: 1S/C7H2F2I2N2/c8-6(9)5-1-4(10)3(2-12)7(11)13-5/h1,6H

- InChIKey: NXYVUDHSAOLJLQ-UHFFFAOYSA-N

- ほほえんだ: IC1C(C#N)=C(N=C(C(F)F)C=1)I

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 36.7

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071969-250mg |

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine |

1805330-01-1 | 97% | 250mg |

$484.80 | 2022-04-01 | |

| Alichem | A029071969-500mg |

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine |

1805330-01-1 | 97% | 500mg |

$855.75 | 2022-04-01 | |

| Alichem | A029071969-1g |

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine |

1805330-01-1 | 97% | 1g |

$1,564.50 | 2022-04-01 |

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1805330-01-1 (3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 157047-98-8(Benzomalvin C)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量